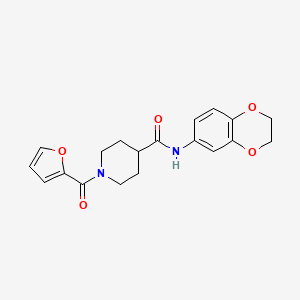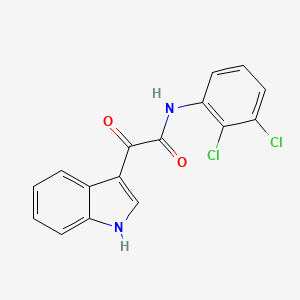![molecular formula C15H19N5O2 B5427008 N-[2-(4-morpholinyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5427008.png)
N-[2-(4-morpholinyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-morpholinyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as MTEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTEB is a triazole-based compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
N-[2-(4-morpholinyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and fungal growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of Akt, a signaling pathway that regulates cell survival and proliferation, and induce apoptosis, a programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of lanosterol 14α-demethylase, an enzyme that is involved in the biosynthesis of ergosterol, a component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inhibiting cancer cell growth and inducing apoptosis, and inhibiting fungal growth. This compound has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation, and increase the levels of glutathione, an antioxidant that protects cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N-[2-(4-morpholinyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has several advantages for lab experiments, including its high yield of synthesis, stability, and low toxicity. However, this compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of N-[2-(4-morpholinyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide, including its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and fungal infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its pharmacokinetics and pharmacodynamics. Furthermore, the development of novel this compound derivatives with improved efficacy and pharmacological properties may provide new therapeutic options for various diseases.
In conclusion, this compound is a triazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-fungal properties, and its mechanism of action has been studied extensively. Further studies are needed to elucidate the potential therapeutic applications of this compound and its pharmacokinetics and pharmacodynamics.
Synthesis Methods
N-[2-(4-morpholinyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized using various methods, including the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride with 2-(4-morpholinyl)ethanol in the presence of a base such as triethylamine. Another method involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with 2-(4-morpholinyl)ethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield of this compound using these methods ranges from 50-70%.
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-fungal properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-fungal activity against Aspergillus fumigatus, a common fungal pathogen that can cause invasive infections in immunocompromised patients.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c21-15(16-5-6-19-7-9-22-10-8-19)13-1-3-14(4-2-13)20-11-17-18-12-20/h1-4,11-12H,5-10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNICILSEMXQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-methoxyphenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5426927.png)
![N~2~-methyl-N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5426947.png)

![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5426969.png)
![(4aS*,8aR*)-6-(3-methoxypyrazin-2-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5426970.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5426972.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426980.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(1,3-oxazol-4-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5426993.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5427004.png)
![ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5427016.png)


![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5427036.png)
![4-{4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5427038.png)